PRMT1 Inhibitory Potency: 1,100‑Fold Improvement Over AMI‑1
In a cross‑study comparison, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylpropanamide achieves an IC₅₀ of 8 nM against full‑length human PRMT1 [1], whereas the widely used PRMT1 inhibitor AMI‑1 exhibits an IC₅₀ of 8.8 µM in the same target assay . The 1,100‑fold improvement indicates that micromolar‑requiring experiments (e.g., cellular methylation assays) would fail if the less potent analog is substituted.
| Evidence Dimension | PRMT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM |
| Comparator Or Baseline | AMI‑1 IC₅₀ = 8,800 nM |
| Quantified Difference | 1,100‑fold improvement |
| Conditions | Recombinant full‑length human PRMT1, [³H]SAM substrate; target compound: High Five insect cell expression, 30 min pre‑incubation [1]; AMI‑1: historical PRMT1 biochemical assay . |
Why This Matters
Procurement decisions based on potency alone must account for assay sensitivity; a 1,100‑fold gap precludes interchanging these compounds in dose‑response studies.
- [1] BindingDB, BDBM50095348 CHEMBL3589036, IC₅₀ = 8 nM, PRMT1 (N‑terminal GST tagged full‑length human, High Five cells, [³H]SAM, pre‑incubation 30 min). View Source
